molecular formula C24H29NO5S B11984302 diethyl 5-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11984302
M. Wt: 443.6 g/mol
InChI Key: YZRHBZOSJRFCEZ-SDNWHVSQSA-N
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Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE include:

Uniqueness

What sets DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research settings where unique chemical interactions are studied .

Properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

diethyl 5-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H29NO5S/c1-7-29-22(27)19-15(3)20(23(28)30-8-2)31-21(19)25-18(26)14-11-16-9-12-17(13-10-16)24(4,5)6/h9-14H,7-8H2,1-6H3,(H,25,26)/b14-11+

InChI Key

YZRHBZOSJRFCEZ-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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